molecular formula C16H21N3O B8744325 1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea

1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No. B8744325
M. Wt: 271.36 g/mol
InChI Key: BFZFULHJLSHTRV-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Tryptamine (1.04 g, 6.5 mmol) was dissolved in a mixture of acetone (20 ml) and triethylamine (1 ml) under a nitrogen atmosphere. Cyclopentyl isocyanate (795 mg, 7.15 mmol, 0.81 ml) was swiftly added dropwise at 0° C. and the mixture was then subsequently stirred for 2H, while cooling with ice, and at RT overnight. A white solid had precipitated out of the solution, and was filtered off with suction and rinsed with acetone. It was 641 mg of pure product. The filtrate was concentrated i. vac. and the residue was then stirred thoroughly with acetone (10 ml). The undissolved white solid was filtered off with suction and rinsed with acetone, and a further 612 mg of pure product were obtained in this way.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH:13]1([N:18]=[C:19]=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14]1>CC(C)=O.C(N(CC)CC)C>[CH:13]1([NH:18][C:19]([NH:1][CH2:2][CH2:3][C:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][CH:5]=2)=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.81 mL
Type
reactant
Smiles
C1(CCCC1)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then subsequently stirred for 2H
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A white solid had precipitated out of the solution
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
rinsed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated i
STIRRING
Type
STIRRING
Details
and the residue was then stirred thoroughly with acetone (10 ml)
FILTRATION
Type
FILTRATION
Details
The undissolved white solid was filtered off with suction
WASH
Type
WASH
Details
rinsed with acetone

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(=O)NCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 612 mg
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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